80-Fold Superiority in Overcoming Gallium Resistance vs. GaAcAc in Lung Adenocarcinoma Cells
Compound 5476423 demonstrated an 80-fold increase in anti-proliferative potency compared to the clinical gallium agent GaAcAc in gallium-resistant A549 lung adenocarcinoma cells, establishing its unique value in resistance-reversal research [1].
| Evidence Dimension | Anti-proliferative potency (IC50 fold-change) in gallium-resistant (R) versus gallium-sensitive (S) human lung adenocarcinoma A549 cells |
|---|---|
| Target Compound Data | IC50(R) potency increased 80-fold relative to GaAcAc; also synergizes with GaAcAc, increasing its efficacy by 2-fold |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc); lead compound 7919469 showed only 13-fold increase |
| Quantified Difference | 80-fold increase vs. GaAcAc; >6-fold better than the alternate lead 7919469 (80x vs. 13x) |
| Conditions | In vitro cell viability assay; human lung adenocarcinoma (A549) cells selected for gallium resistance (R-cells); comparison versus gallium-sensitive (S) parental line |
Why This Matters
For procurement decisions in oncology resistance projects, this compound uniquely offers a validated tool for studying and reversing gallium-based drug resistance, a capability not reported for other quinoline-4-carboxylic acid analogs.
- [1] Oyewumi, M.O., Alazizi, A., Liva, S., Lin, L., & Geldenhuys, W.J. (2014). Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorganic & Medicinal Chemistry Letters, 24(18), 4553–4556. View Source
